
7-Chloro-5-(pyridin-3-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Chloro-5-(pyridin-3-yl)quinoléine est un composé aromatique hétérocyclique qui présente un noyau quinoléine avec un atome de chlore en position 7 et un groupe pyridin-3-yle en position 5. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Chloro-5-(pyridin-3-yl)quinoléine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la condensation de la 3-aminopyridine avec le 2-chlorobenzaldéhyde, suivie d'une cyclisation en présence d'un catalyseur approprié . Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le tétrahydrofurane et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de la 7-Chloro-5-(pyridin-3-yl)quinoléine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante .
Analyse Des Réactions Chimiques
Types de réactions
La 7-Chloro-5-(pyridin-3-yl)quinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le cycle quinoléine en dérivés de dihydroquinoléine.
Substitution : L'atome de chlore en position 7 peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile impliquent généralement des réactifs comme l'amidure de sodium ou la thiourée.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de dihydroquinoléine.
Substitution : Divers dérivés de quinoléine substitués, selon le nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Chloro-5-(pyridin-3-yl)quinoléine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La structure du composé lui permet d'interagir avec diverses voies biologiques, ce qui en fait une molécule polyvalente pour des applications thérapeutiques .
Mécanisme D'action
The mechanism of action of 7-Chloro-5-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
Composés similaires
Chloroquine : Un médicament antipaludique bien connu avec une structure de quinoléine similaire.
Camptothécine : Un agent anticancéreux qui présente également un noyau quinoléine.
Mépacrine : Un autre médicament antipaludique présentant des similitudes structurales.
Unicité
La 7-Chloro-5-(pyridin-3-yl)quinoléine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un atome de chlore et d'un groupe pyridin-3-yle en fait un échafaudage précieux pour le développement de nouveaux agents thérapeutiques .
Propriétés
Numéro CAS |
648896-74-6 |
|---|---|
Formule moléculaire |
C14H9ClN2 |
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
7-chloro-5-pyridin-3-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H |
Clé InChI |
PMTFSOTZOCGIQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


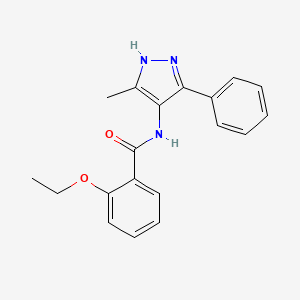
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
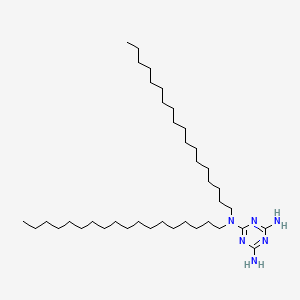
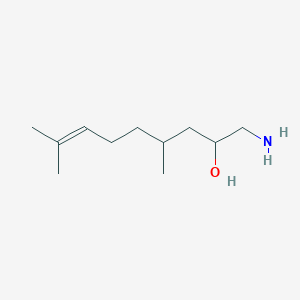
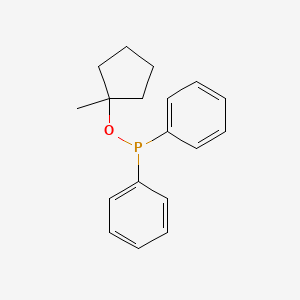


![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
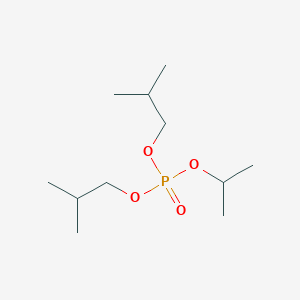
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
